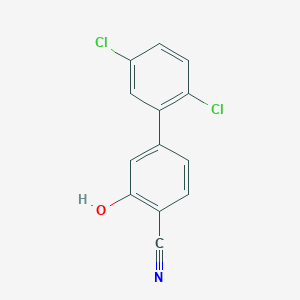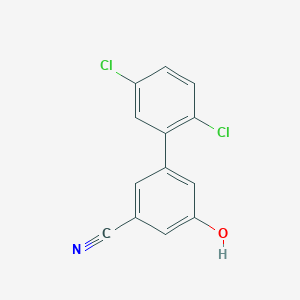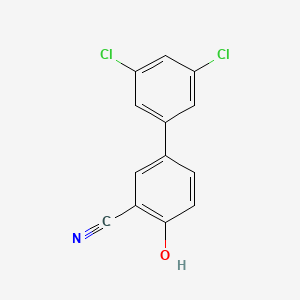![molecular formula C16H14N2O2 B6376857 2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261968-68-6](/img/structure/B6376857.png)
2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% (2C5DPCP) is an organic compound used in scientific research and laboratory experiments. It is a white, crystalline solid that is soluble in water and alcohols. 2C5DPCP is used in various applications such as in the synthesis of other compounds, as a catalyst in organic reactions, and in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is used in various scientific research applications. It can be used as a catalyst in organic reactions, such as the synthesis of other compounds. It can also be used as a reagent in the synthesis of other compounds, such as polymers, dyes, and pharmaceuticals. In addition, 2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the regulation of gene expression.
Wirkmechanismus
2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% acts as a catalyst in organic reactions by forming a complex with the substrate, which facilitates the reaction. The complex formed between 2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% and the substrate is stable and can be used to catalyze a variety of reactions. In addition, 2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% can act as a reagent in the synthesis of other compounds by forming a complex with the desired product, which facilitates the reaction.
Biochemical and Physiological Effects
2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has been studied for its biochemical and physiological effects. Studies have shown that 2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% can inhibit the activity of certain enzymes, such as cytochrome P450. In addition, 2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has been shown to regulate gene expression and to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of reactions. In addition, 2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is stable, non-toxic, and has low reactivity. However, 2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% may be difficult to purify and may not be suitable for use in certain reactions.
Zukünftige Richtungen
In the future, 2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% may be used to synthesize more complex compounds, such as pharmaceuticals. In addition, further research may be conducted on the biochemical and physiological effects of 2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%, such as its effects on gene expression and enzyme activity. Furthermore, 2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% may be used to develop new catalysts and reagents for use in laboratory experiments. Finally, 2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% may be used to study the structure and function of proteins and other biological molecules.
Synthesemethoden
2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is synthesized from the reaction of 2-cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol with a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an aqueous solution at a temperature of around 80 °C. The reaction yields the desired product in a yield of 95%.
Eigenschaften
IUPAC Name |
3-(4-cyano-3-hydroxyphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18(2)16(20)13-5-3-4-11(8-13)12-6-7-14(10-17)15(19)9-12/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWXVIYFCDMKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684915 |
Source


|
| Record name | 4'-Cyano-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261968-68-6 |
Source


|
| Record name | 4'-Cyano-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














